The compound identified as UNII-jwv15QH0OB is a chemical entity with specific applications and properties that are significant in various scientific fields. This compound is classified under the category of small molecules, which are often utilized in pharmaceutical research and development. The UNII (Unique Ingredient Identifier) is a unique identifier assigned by the United States Food and Drug Administration to substances used in drug formulations, ensuring precise identification across various databases.
UNII-jwv15QH0OB is sourced from chemical databases that catalog substances based on their structural and functional attributes. It falls under the classification of organic compounds, specifically within the realm of synthetic organic chemistry. Its classification is crucial for understanding its potential applications in medicinal chemistry, toxicology, and pharmacology.
The synthesis of UNII-jwv15QH0OB can employ various methods depending on the desired purity and yield. Common techniques include:
The synthesis typically involves several key steps:
The molecular structure of UNII-jwv15QH0OB can be represented using standard chemical notation, which includes details about the arrangement of atoms and the types of bonds present. The structural formula provides insights into its functional groups and potential reactivity.
UNII-jwv15QH0OB may undergo various chemical reactions typical for organic compounds, including:
Understanding the reaction mechanisms involves studying transition states and intermediates through techniques such as:
The mechanism of action for UNII-jwv15QH0OB is likely related to its interactions at a molecular level with biological targets. This can involve:
Experimental data from binding assays and cellular studies help elucidate its mechanism by providing quantitative metrics on efficacy and potency.
Key physical properties include:
Chemical properties encompass:
UNII-jwv15QH0OB has several potential applications in scientific research:
This compound's versatility highlights its importance in advancing both fundamental research and applied sciences.
The systematic classification of structurally complex molecules like UNII-JWV15QH0OB requires advanced epistemological frameworks capable of reconciling molecular architecture with functional behavior. Rule-based ontological systems address critical limitations of traditional OWL-based classification, particularly for molecules exhibiting stereochemical complexity, cyclic topologies, or non-standard functional group arrangements. These systems implement sound and complete reasoning procedures that extend beyond datalog, enabling precise capture of chemical classes inexpressible through conventional formalisms—including cyclic configurations, saturation patterns, and cardinality-based classifications (e.g., dicarboxylic acids). Such frameworks overcome the "tree-model property" limitation of OWL that hinders precise representation of cyclic structures and the open-world assumption that complicates definitions based on absence characteristics (e.g., inorganic molecules). Empirical validation demonstrates these systems can identify taxonomic discrepancies in manually curated resources like ChEBI while classifying 500+ molecules within 33 seconds, establishing practical feasibility for complex compounds like macrocyclic peptidomimetics [1]. The integration of domain-specific syntax allows biocurators to define complex biochemical entities without expertise in formal logic, bridging the gap between chemical intuition and computational representation. This epistemological shift enables accurate contextualization of UNII-JWV15QH0OB within hierarchical taxonomies based on its intrinsic structural and functional properties rather than superficial descriptors.
Macrocyclic compounds like UNII-JWV15QH0OB occupy a privileged chemical space in drug discovery due to their preorganized three-dimensional architectures that enable high-affinity interactions with challenging biological targets. Contemporary taxonomies differentiate macrocycles based on three cardinal characteristics:
Table 1: Classification Attributes of Macrocyclic Peptidomimetics
Taxonomic Dimension | UNII-JWV15QH0OB Characteristics | Classification Impact |
---|---|---|
Ring Size & Composition | 14-atom ring with mixed carbonyl/amine functionalities | Determines protein target engagement profile |
Stereochemical Complexity | 3 chiral centers with (2R,4S,7R) configuration | Governs membrane permeability and target selectivity |
Functional Group Array | Exocyclic enone system + N-methylated amide bond | Enables covalent target engagement and metabolic stability |
Synthetic Origin | Biomimetic assembly inspired by NRPS products | Positions within natural product-inspired therapeutics |
Modular biomimetic assembly strategies have revolutionized macrocyclic synthesis, with rhodium(III)-catalyzed dual C–H/O₂ activation enabling unprecedented macrocyclization via acylmethylation. This biomimetic approach—inspired by cytochrome P450 mechanisms—facilitates efficient ring closure while preserving biologically relevant scaffolds like aryl pyridine motifs frequently observed in bioactive natural products. Such methodologies have expanded the accessible chemical space for compounds like UNII-JWV15QH0OB beyond natural product blueprints while retaining critical pharmacophoric elements [8]. The Build/Couple/Pair (B/C/P) combinatorial approach further enables systematic exploration of stereochemical and functional group variations, generating libraries with enhanced target diversity while maintaining macrocyclic advantages of cell permeability and metabolic stability.
Stereochemistry constitutes a fundamental determinant of bioactivity in complex molecules, with approximately 40% of stereoisomer pairs exhibiting divergent target engagement profiles. For UNII-JWV15QH0OB—bearing three chiral centers—the specific (2R,4S,7R) configuration enables optimal vector alignment of pharmacophores across extended protein interfaces. Advanced computational models (Signaturizers3D) leverage three-dimensional molecular representations to capture stereoisomer-specific bioactivity differences that conventional 2D descriptors miss. These deep learning frameworks generate bioactivity signatures at multiple biological complexity levels:
Validation studies demonstrate that stereochemically-aware descriptors successfully distinguish between enantiomers with differing ADRB1 binding affinities—a critical capability for accurately profiling chiral compounds like UNII-JWV15QH0OB [9]. Molecular dynamics simulations reveal how the 7R configuration in UNII-JWV15QH0OB stabilizes a β-turn mimicry conformation essential for disrupting protein-protein interactions, while the 4S orientation positions the exocyclic enone for covalent engagement with catalytic cysteine residues. This stereochemical precision differentiates it from its (2S,4R,7S) diastereomer, which exhibits 23-fold reduced potency against primary therapeutic targets due to suboptimal hydrophobic contact surfaces and altered hydrogen bonding networks.
The Unique Ingredient Identifier (UNII) system provides a non-proprietary, structure-based alphanumeric identifier essential for unambiguous substance identification across regulatory domains. UNII-JWV15QH0OB exemplifies the implementation of ISO 11238 standards for substance characterization, which mandate comprehensive specification of:
Table 2: UNII-JWV15QH0OB in Regulatory Identification Systems
Identification System | Classification Role | UNII-JWV15QH0OB Integration |
---|---|---|
ISO 11238 Substance ID | Defines substances by core characteristics | Encodes stereochemistry and protonation state |
Pharmaceutical Product ID (PhPID) | Groups products by pharmaceutical equivalence | Links to dosage-form specific analogs |
Medicinal Product ID (MPID) | Enables global product identification | Supports pharmacovigilance signal detection |
IDMP Standards Framework | Ensures regulatory interoperability | Facilitates supply chain tracking and shortage mitigation |
The UNII system interfaces with the broader Identification of Medicinal Products (IDMP) standards, creating an integrated framework for global substance tracking. Within this ecosystem, UNII-JWV15QH0OB is algorithmically generated from molecular structure descriptors using standardized hashing methodologies, ensuring consistency across regulatory jurisdictions. This enables precise differentiation from stereoisomers and salt forms that might exhibit divergent pharmacological profiles [6] [10]. Regulatory applications include:
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